molecular formula C5H10O5 B1162225 DL-阿拉伯糖 CAS No. 9000-69-5

DL-阿拉伯糖

货号 B1162225
CAS 编号: 9000-69-5
分子量: 150.13 g/mol
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pectin is a structurally and functionally complex polysaccharide found in plant cell walls. It plays significant roles in plant growth, morphology, development, and defense. Beyond its biological functions, pectin is utilized for its gelling and stabilizing properties in various food and specialty products, benefiting human health and offering biomedical applications. Its structure includes a family of galacturonic acid-rich polysaccharides, such as homogalacturonan, rhamnogalacturonan I, and the substituted galacturonans rhamnogalacturonan II (RG-II) and xylogalacturonan (XGA) (Mohnen, 2008).

Synthesis Analysis

Pectin biosynthesis involves at least 67 transferases, including glycosyl-, methyl-, and acetyltransferases, indicating its biosynthetic complexity. It is synthesized in the Golgi vesicles, requiring a diverse set of enzymes due to its structural complexity (Scheller et al., 2006).

Molecular Structure Analysis

The structure of pectin is intricate, with a backbone primarily composed of galacturonic acid units. Its molecular diversity, including degrees of acetylation and methylation, influences its gelling properties and interactions with other natural compounds, making it crucial for food design (Gawkowska et al., 2018).

Chemical Reactions and Properties

Pectin's chemical properties, such as its ability to gel in the presence of Ca2+ ions or solutes at low pH, are central to its use in food and pharmaceutical industries. The gelation mechanism varies between high-methoxyl and low-methoxyl pectins, influenced by factors like pH, molecular size, and degree of methoxylation (Thakur et al., 1997).

Physical Properties Analysis

Pectin's physical properties, such as gelation, texture, and firmness in food products, are determined by its structural characteristics. The ability to modify these properties through processing techniques allows for the development of products with enhanced textural and nutritional qualities (Cindio et al., 2016).

Chemical Properties Analysis

Pectin's chemical functionalities are significant for its use across various industries. Its gelling ability, facilitated by interactions such as hydrogen bonding and hydrophobic interactions, makes it valuable in food processing for products like jams and jellies, as well as in pharmaceuticals for health applications (Thakur et al., 1997).

科学研究应用

DL-阿拉伯糖

低热量甜味剂: DL-阿拉伯糖的甜味特征与蔗糖相似,使其成为低热量食品中的一种有价值的替代品 {svg_1}.

药物制剂: DL-阿拉伯糖可用作药物制剂中的赋形剂或共结晶剂 {svg_2}.

结晶研究: DL-阿拉伯糖用于物理化学研究,以测量诸如介电弛豫之类的性质 {svg_3}.

抑制蔗糖吸收: DL-阿拉伯糖可以抑制蔗糖吸收,改善胰岛素抵抗,降低血清甘油三酯,减少脂肪生成,改善肠道环境 {svg_4}.

生产D-塔格糖: L-阿拉伯糖异构酶已被用作高效的生物催化剂,通过D-半乳糖的异构化生产D-塔格糖 {svg_5}.

现在,让我们继续讨论果胶。

果胶

食品工业: 果胶由于其作为胶凝剂、稳定剂、乳化剂和增稠剂的特性而被广泛应用于食品工业 {svg_6}.

生物医学应用: 果胶已被用于生产可食用的涂层以保护食品,抗菌生物基薄膜,纳米粒子,愈合剂和癌症治疗 {svg_7}.

制药行业: 果胶和果胶衍生化合物具有多种功能特性,包括抗氧化和抗炎特性,抗菌和抗糖化能力,脂肪吸收和离子结合能力 {svg_8}.

工业应用: 果胶已被用于不同行业的部门,包括食品,制药,化妆品和造纸行业 {svg_9}.

从工业副产品中提取: 从各种工业副产品中提取果胶,这为农业工业残留物的增值提供了一种绿色选择 {svg_10}.

最后,让我们看一下2,3,4,5-四羟基戊醛。

2,3,4,5-四羟基戊醛

不幸的是,关于2,3,4,5-四羟基戊醛的具体科学研究应用的信息有限 {svg_11} {svg_12} {svg_13} {svg_14}. 然而,值得注意的是,这种化合物是戊糖的一种形式,在食品和制药行业具有多种应用。需要进一步的研究才能对其实际应用进行全面分析。

作用机制

Target of Action

DL-Arabinose, also known as Pectin or 2,3,4,5-Tetrahydroxypentanal, primarily targets the L-arabinose-binding periplasmic protein , the Arabinose operon regulatory protein , and Aldose 1-epimerase . These proteins play a crucial role in the transport and catabolism of L-arabinose .

Mode of Action

DL-Arabinose interacts with its targets by binding to them, thereby regulating the initiation of transcription of the araBAD operon . This interaction results in changes in the transport and metabolism of L-arabinose .

Biochemical Pathways

DL-Arabinose affects the L-arabinose utilization pathway . This pathway converts arabinose into xylulose-5-P via ribulose-5-P using three enzymes: L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-P 4-epimerase . After this conversion, it enters the pentose phosphate pathway for ethanol production .

Pharmacokinetics

It is known that dl-arabinose crystallizes as a stable racemic compound . This property might influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of DL-Arabinose’s action are primarily related to its role in the transport and metabolism of L-arabinose . By regulating the initiation of transcription of the araBAD operon, DL-Arabinose influences the catabolism of L-arabinose .

Action Environment

The action, efficacy, and stability of DL-Arabinose can be influenced by various environmental factors. For instance, the crystallization behavior of DL-Arabinose can be affected by the solvent mixture used . In a 50:50 w/w ethanol/water solvent, DL-Arabinose was found to transform quickly from its constituent enantiomers when in solution .

属性

IUPAC Name

2,3,4,5-tetrahydroxypentanal
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
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InChI Key

PYMYPHUHKUWMLA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
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Molecular Formula

C5H10O5
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DSSTOX Substance ID

DTXSID101333192
Record name dl-Xylose
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Molecular Weight

150.13 g/mol
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Physical Description

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline]
Record name Pectin
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Solubility

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose
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Mechanism of Action

IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT.
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Color/Form

Coarse or fine powder, yellowish white

CAS RN

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pectin
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Q & A

Q1: What is the chemical structure of pectin?

A1: Pectin is not a single compound but a complex polysaccharide primarily composed of galacturonic acid units linked by α-(1→4) glycosidic bonds. [] It also contains various neutral sugars like rhamnose, arabinose, and galactose as side chains. [, , ] The arrangement and types of these side chains contribute to pectin's diverse properties.

Q2: How does the degree of esterification (DE) affect pectin's properties?

A2: The DE, which refers to the percentage of carboxyl groups esterified with methanol, significantly influences pectin's gelling properties. [, , ] High methoxyl (HM) pectins (DE > 50%) form gels in the presence of high sugar concentrations and low pH, while low methoxyl (LM) pectins (DE < 50%) gel in the presence of divalent cations like calcium. [, ]

Q3: What analytical techniques are used to characterize pectin?

A3: Various techniques are employed for pectin characterization. Fourier transform infrared spectroscopy (FTIR) helps identify functional groups and structural features. [, , ] High-performance size exclusion chromatography (HPSEC) coupled with light scattering and viscosity detectors determines molecular weight and size distribution. [] Monosaccharide analysis reveals the composition and ratios of different sugars in pectin. []

Q4: What are the common methods for extracting pectin from plant sources?

A4: Pectin can be extracted using various methods, including:

  • Hot Acid Extraction: This conventional method utilizes hot acidic solutions to solubilize pectin from plant material. [, ]
  • Microwave-Assisted Extraction: This technique employs microwave heating to enhance pectin extraction efficiency and potentially improve yield. []
  • Enzyme-Assisted Extraction: Specific enzymes like xylanases can be used to assist in pectin extraction, potentially leading to higher yields and different pectin characteristics. [, ]

Q5: Does the extraction method affect the structure and functionality of pectin?

A5: Yes, different extraction methods can significantly impact pectin's structure and functionality. For example, microwave-extracted pectin from pumpkin exhibited lower molecular weight and higher polydispersity compared to acid-extracted pectin. [] Similarly, enzyme-assisted extraction using xylanase yielded dragon fruit peel pectin with a higher degree of esterification compared to acid extraction. [] These structural differences consequently influence the pectin's viscosity, gelling capacity, and other functionalities.

Q6: What are the main applications of pectin in the food industry?

A6: Pectin's gelling, thickening, and stabilizing properties make it a versatile ingredient in food applications. It is commonly used in:

  • Jams and Jellies: Pectin acts as a gelling agent, providing the desired texture and consistency. [, ]

Q7: Can pectin be used in pharmaceutical applications?

A7: Research suggests pectin's potential in pharmaceutical formulations:

  • Drug Delivery: Pectin's ability to form gels and its biodegradability make it suitable for controlled drug delivery systems, particularly for colon-targeted drug release. [, , ]

Q8: How does pectin impact the gut microbiota?

A8: Pectin, classified as a soluble dietary fiber, is fermented by the gut microbiota. [, ] Studies show that pectin with different degrees of esterification can differentially influence the gut microbiome composition. [] For instance, low-esterified pectin L102 increased the abundance of probiotic bacteria like Lactobacillus in mice fed a high-fat diet and exposed to low-dose antibiotics. []

Q9: Can pectin be used for environmental applications?

A9: Pectin's biodegradability and metal-binding properties make it potentially suitable for environmental applications:

  • Wastewater Treatment: Pectin can adsorb heavy metals from industrial wastewater, aiding in their removal and remediation. [, ]

Q10: How can pectin be modified to improve its properties?

A10: Pectin can be chemically modified to tailor its properties for specific applications. Common modifications include:

  • Amidation: Introducing amide groups enhances pectin's gelling properties at lower pH and reduces its calcium sensitivity. [, ]
  • Thiolation: Attaching thiol groups allows for oxidative cross-linking, improving the mechanical strength of pectin-based hydrogels. []

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